ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the amino group and the ethyl acetate moiety. Common reagents used in these reactions include hydrazines, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities.
Fluorobenzyl derivatives: Compounds containing the fluorobenzyl group may have comparable chemical reactivity and applications.
The uniqueness of ETHYL 2-[4-(3-AMINO-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-3-OXOPROPYL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FN3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-[2-[(2-fluorophenyl)methoxy]phenyl]-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C23H24FN3O5/c1-2-31-21(29)12-18-22(23(30)27-26-18)16(11-20(25)28)15-8-4-6-10-19(15)32-13-14-7-3-5-9-17(14)24/h3-10,16H,2,11-13H2,1H3,(H2,25,28)(H2,26,27,30) |
InChI Key |
JVJXIJAVHIVKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC=CC=C2OCC3=CC=CC=C3F |
Origin of Product |
United States |
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